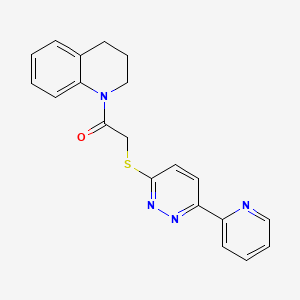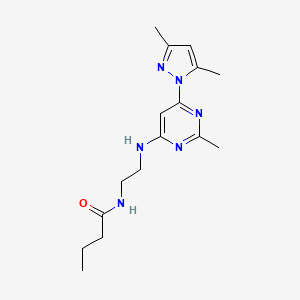
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone is a complex organic compound that features a quinoline and pyridazinyl moiety connected via a sulfanyl ethanone linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Moiety: Starting from aniline derivatives, the quinoline ring can be synthesized through a Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Formation of the Pyridazinyl Moiety: The pyridazinyl ring can be synthesized from hydrazine derivatives through cyclization reactions with appropriate dicarbonyl compounds.
Linking the Moieties: The quinoline and pyridazinyl moieties can be linked via a sulfanyl ethanone linker through nucleophilic substitution reactions, where a thiol group reacts with a halogenated ethanone derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent control of reaction conditions such as temperature, pressure, and pH.
化学反应分析
Types of Reactions
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl ethanone linker, where nucleophiles like amines or thiols can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted ethanone derivatives.
科学研究应用
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.
Material Science: Its complex structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interaction with various enzymes or receptors, providing insights into its mechanism of action.
作用机制
The mechanism of action of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone involves its interaction with molecular targets such as enzymes or receptors. The quinoline and pyridazinyl moieties may bind to specific sites on these targets, modulating their activity. The sulfanyl ethanone linker may play a role in stabilizing the interaction and enhancing the compound’s overall efficacy.
相似化合物的比较
Similar Compounds
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(pyridin-2-yl)sulfanylethanone: Lacks the pyridazinyl moiety, which may result in different biological activity.
2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone: Lacks the quinoline moiety, which may affect its interaction with molecular targets.
Uniqueness
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone is unique due to the presence of both quinoline and pyridazinyl moieties, which may confer distinct biological and chemical properties
属性
CAS 编号 |
894001-33-3 |
|---|---|
分子式 |
C20H18N4OS |
分子量 |
362.4 g/mol |
IUPAC 名称 |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone |
InChI |
InChI=1S/C20H18N4OS/c25-20(24-13-5-7-15-6-1-2-9-18(15)24)14-26-19-11-10-17(22-23-19)16-8-3-4-12-21-16/h1-4,6,8-12H,5,7,13-14H2 |
InChI 键 |
BKMHQSSBMTWXBU-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(C=C3)C4=CC=CC=N4 |
溶解度 |
39.6 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Naphthalen-2-ylamino)-acetic acid [1-pyridin-2-yl-meth-(E)-ylidene]-hydrazide](/img/structure/B14141844.png)
![2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B14141852.png)
![N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B14141860.png)
![2-Sulfanyl-4-(trifluoromethyl)-5,6-dihydrofuro[2,3-h]quinoline-3-carbonitrile](/img/structure/B14141869.png)
![(8aR)-7-[3-(trifluoromethyl)benzyl]tetrahydro[1,3]thiazolo[3,4-a]pyrazine-5,8-dione](/img/structure/B14141881.png)
![N-(4-methylphenyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14141886.png)
![(5E)-5-(2-methylbenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B14141892.png)


![(3'-Formyl-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14141907.png)
![5-Aminobenz[cd]indol-2(1H)-one](/img/structure/B14141909.png)

![N-{4-[(E)-phenyldiazenyl]phenyl}tetrahydrofuran-2-carboxamide](/img/structure/B14141923.png)
![2-[(2-cyanophenyl)sulfanyl]-N-(3-fluorophenyl)benzamide](/img/structure/B14141928.png)
